

Interpreting the Spectral Data of 4-(Methylsulfonyl)aniline: A Comparative Guide

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Compound of Interest

Compound Name: 4-(Methylsulfonyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data of **4-(methylsulfonyl)aniline**, a key intermediate in pharmaceutical synthesis. Through a comparative approach with structurally related alternatives, this document aims to facilitate the accurate identification and characterization of this compound. Detailed experimental protocols and visual aids are included to support researchers in their analytical endeavors.

Executive Summary

4-(Methylsulfonyl)aniline is an aromatic compound containing both an amino group and a methylsulfonyl group. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing sulfonyl group, are reflected in its spectral data. This guide presents a detailed interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, alongside a comparison with aniline, 4-fluoroaniline, and 4-acetamidophenyl methyl sulfone. This comparative analysis highlights the influence of different substituents on the spectral characteristics of the aniline core structure.

Spectral Data Comparison

The following tables summarize the key spectral data for **4-(methylsulfonyl)aniline** and its selected alternatives.

Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
4-(Methylsulfonyl)aniline	~3400-3200 (N-H stretch, two bands for primary amine), ~1620 (N-H bend), ~1300 & ~1150 (asymmetric and symmetric S=O stretch)[1]
Aniline	~3430 & ~3350 (N-H stretch), ~1620 (N-H bend), ~1600 & ~1500 (C=C aromatic stretch)
4-Fluoroaniline	~3480 & ~3400 (N-H stretch), ~1630 (N-H bend), ~1220 (C-F stretch)
4-Acetamidophenyl methyl sulfone	~3300 (N-H stretch, amide), ~1670 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1320 & ~1150 (S=O stretch)

¹H NMR Spectroscopy Data (in CDCl₃)

Compound	Aromatic Protons (δ, ppm)	Other Protons (δ, ppm)
4-(Methylsulfonyl)aniline	~7.7 (d, 2H, J ≈ 8.8 Hz), ~6.7 (d, 2H, J ≈ 8.8 Hz)	~4.2 (br s, 2H, NH ₂), ~3.0 (s, 3H, SO ₂ CH ₃)
Aniline	~7.2 (t, 2H), ~6.8 (t, 1H), ~6.7 (d, 2H)	~3.7 (br s, 2H, NH ₂)
4-Fluoroaniline	~6.9 (m, 2H), ~6.6 (m, 2H)	~3.6 (br s, 2H, NH ₂)
4-Acetamidophenyl methyl sulfone	~7.9 (d, 2H), ~7.7 (d, 2H)	~7.6 (br s, 1H, NH), ~3.0 (s, 3H, SO ₂ CH ₃), ~2.2 (s, 3H, COCH ₃)

¹³C NMR Spectroscopy Data (in CDCl₃)

Compound	Aromatic Carbons (δ , ppm)	Other Carbons (δ , ppm)
4-(Methylsulfonyl)aniline	~152 (C-NH ₂), ~130 (C-SO ₂), ~129 (CH), ~114 (CH)	~44 (SO ₂ CH ₃)
Aniline	~146 (C-NH ₂), ~129 (CH), ~118 (CH), ~115 (CH)	-
4-Fluoroaniline	~157 (d, ¹ JCF \approx 235 Hz, C-F), ~142 (C-NH ₂), ~116 (d, ² JCF \approx 22 Hz, CH), ~115 (d, ³ JCF \approx 8 Hz, CH)	-
4-Acetamidophenyl methyl sulfone	~144 (C-NH), ~135 (C-SO ₂), ~129 (CH), ~119 (CH)	~45 (SO ₂ CH ₃), ~25 (COCH ₃), ~169 (C=O)

Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-(Methylsulfonyl)aniline	171	156 ([M-CH ₃] ⁺), 106 ([M- SO ₂ CH ₃] ⁺), 92 ([M-SO ₂ - CH ₃] ⁺), 77 ([C ₆ H ₅] ⁺)
Aniline	93	66 ([M-HCN] ⁺), 65 ([C ₅ H ₅] ⁺)
4-Fluoroaniline	111	84 ([M-HCN] ⁺), 83 ([M-CO] ⁺)
4-Acetamidophenyl methyl sulfone	213	171 ([M-CH ₂ CO] ⁺), 156 ([M- CH ₂ CO-CH ₃] ⁺), 106, 92

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.

- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Typically -2 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: Typically 0 to 200 ppm.

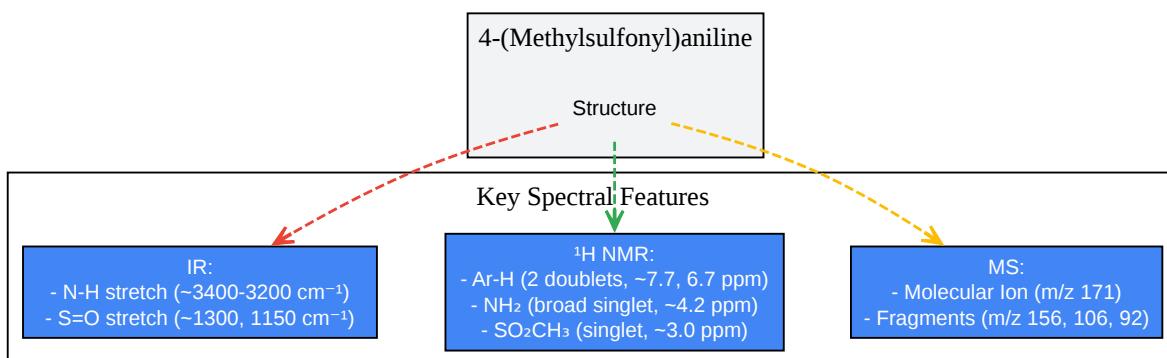
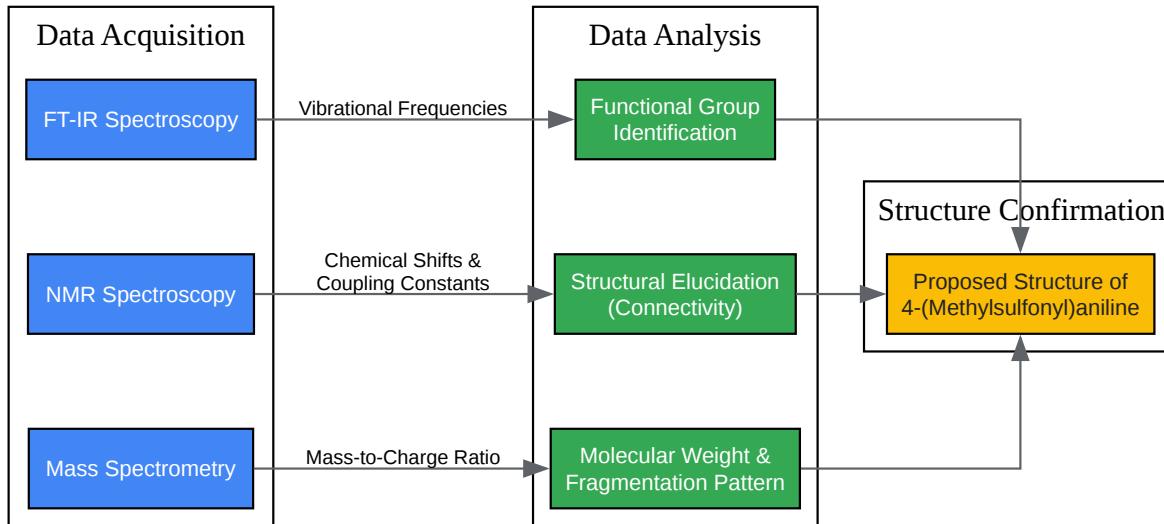
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- Data Acquisition:
 - Spectrometer: FT-IR spectrometer equipped with an ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a solid probe, or dissolve the sample in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer.
- Ionization:
 - Technique: Electron Ionization (EI).
 - Electron Energy: 70 eV.
- Mass Analysis:
 - Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
 - Mass Range: Scan a suitable m/z range (e.g., 40-300 amu) to detect the molecular ion and key fragment ions.

Visualization of Interpretation Workflow and Molecular Structure



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References

- 1. 4-Methylaniline hydrochloride(540-23-8) ^{13}C NMR spectrum [chemicalbook.com]
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